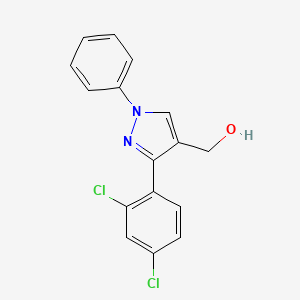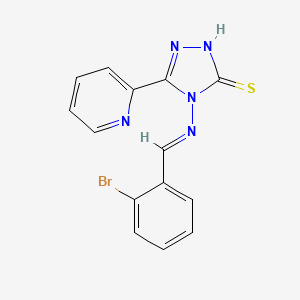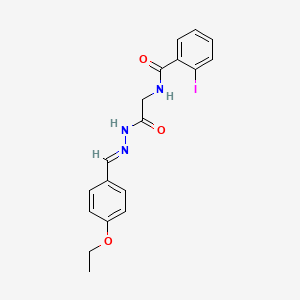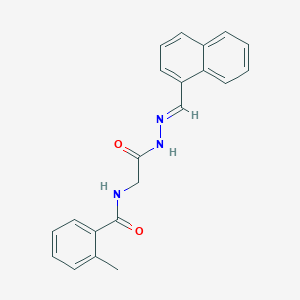
(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound with the molecular formula C17H14Cl2N2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The dichlorophenyl group may contribute to its binding affinity to certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dichlorophenyl)(2,4-dichlorophenyl)methanol: Similar in structure but with different substitution patterns on the phenyl rings.
2,4-Dichlorophenol: A simpler compound with only one phenyl ring and two chlorine atoms.
Uniqueness
(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both dichlorophenyl and phenyl groups attached to the pyrazole ring. This structural feature may contribute to its distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
618444-45-4 |
|---|---|
Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
[3-(2,4-dichlorophenyl)-1-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12Cl2N2O/c17-12-6-7-14(15(18)8-12)16-11(10-21)9-20(19-16)13-4-2-1-3-5-13/h1-9,21H,10H2 |
InChI Key |
VBLNIBGMKUEXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12027314.png)
![(5E)-5-[4-(methylsulfanyl)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027324.png)
![2-((5Z)-4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid](/img/structure/B12027328.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide](/img/structure/B12027339.png)


![(5E)-5-(4-ethylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027350.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027365.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone](/img/structure/B12027373.png)
![N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B12027381.png)

![(5E)-5-(4-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027395.png)
![3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027397.png)
![3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12027402.png)
